molecular formula C26H25N3O4 B13436514 Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate

Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate

Cat. No.: B13436514
M. Wt: 443.5 g/mol
InChI Key: ZCKDUXPIYMTLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate (hereafter referred to as the target compound) is a benzimidazole derivative characterized by:

  • A benzimidazole core substituted with an ethoxy group at position 2 and an ethyl carboxylate at position 2.
  • A [[4-(2-carbamoylphenyl)phenyl]methyl] substituent at position 3, introducing a biphenyl moiety with a carbamoyl (CONH₂) functional group.

Structural validation via crystallographic methods (e.g., SHELX software ) ensures accuracy in molecular geometry analysis.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate

InChI

InChI=1S/C26H25N3O4/c1-3-32-25(31)21-10-7-11-22-23(21)29(26(28-22)33-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24(27)30/h5-15H,3-4,16H2,1-2H3,(H2,27,30)

InChI Key

ZCKDUXPIYMTLOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

Key structural analogs and their differentiating features are summarized below:

Compound Name & Source Core Structure Key Substituents Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP (Estimated)
Target Compound Benzimidazole Ethoxy, Ethyl carboxylate, [[4-(2-carbamoylphenyl)phenyl]methyl] ~425 2 (CONH₂) 5 ~3.1
Ethyl 2-[4-(morpholin-4-yl)phenyl]-... () Benzimidazole Morpholinophenyl, oxopyrrolidinylpropyl ~470 1 8 ~2.8
Ethyl 2-[4-(2-benzimidazolyl)phenyl]-... () Thiazole Benzimidazolylphenyl, methyl ~365 1 5 ~2.5
Ethyl 4-[4-(benzothiazol-2-ylidenecarbamoyl)... () Benzothiazole Piperazine sulfonyl, carbamoyl 532.6 1 8 3.1 (XLogP3)
Ethyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-... () Benzimidazole Ethoxy, ethyl carboxylate, cyanobiphenylmethyl 425.48 0 5 ~3.5
Key Observations:

The benzothiazole core in introduces sulfur, altering electronic properties and enhancing metabolic stability .

Substituent Effects: The carbamoyl group in the target compound provides two H-bond donors (NH₂), distinguishing it from the cyano (CN) substituent in , which lacks H-bond donation capacity. This difference may enhance solubility and target-binding affinity in the target compound.

Physicochemical Properties: The target compound’s LogP (~3.1) suggests moderate lipophilicity, balancing membrane permeability and solubility. The higher LogP of the cyanobiphenyl analog (~3.5) indicates greater hydrophobicity, which may limit solubility. The benzothiazole derivative has a significantly higher molecular weight (532.6 g/mol), which could hinder pharmacokinetic properties like absorption and distribution.

Hydrogen-Bonding and Crystallographic Insights

  • Hydrogen Bonding: The carbamoyl group in the target compound facilitates robust hydrogen-bonding networks (donor: NH₂; acceptor: carbonyl O), as described in Etter’s graph-set analysis . This contrasts with the cyanobiphenyl analog , which relies solely on weaker dipole interactions.
  • Crystallographic Validation: SHELX-based refinements ensure precise geometric parameters for comparison. For example, the morpholinophenyl analog exhibits distinct crystal packing due to its oxopyrrolidinylpropyl side chain, affecting melting points and stability.

Biological Activity

Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate, also known as G331-0117, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H27_{27}N3_{3}O3_{3}
  • IUPAC Name : this compound
  • CAS Number : Not specified in the available literature.

The compound features a benzimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Antiviral Properties

Recent studies have indicated that compounds similar to G331-0117 exhibit antiviral activity. The inclusion of a benzimidazole moiety is often associated with enhanced interactions with viral proteins, potentially inhibiting viral replication. For instance, hybrid compounds combining benzimidazole with oxadiazole have demonstrated significant antiviral effects, suggesting a promising avenue for further exploration in the context of G331-0117 .

Anticancer Activity

Research has shown that benzimidazole derivatives can induce apoptosis in various cancer cell lines. The structural modifications present in G331-0117 may enhance its ability to target specific cancer pathways. For example, compounds containing similar structural motifs have been reported to inhibit cell proliferation and induce cell cycle arrest in human cancer cells .

The mechanism by which G331-0117 exerts its biological effects likely involves interaction with multiple molecular targets. Benzimidazole derivatives are known to modulate signaling pathways related to cell growth and survival, including the inhibition of kinases involved in cancer progression. Additionally, their ability to form hydrogen bonds and π-stacking interactions with biomolecules enhances their binding affinity .

Case Studies

  • Antiviral Efficacy : A study evaluating the antiviral potential of related compounds found that certain benzimidazole derivatives inhibited viral entry and replication in vitro. The results suggested that G331-0117 could be further investigated for its efficacy against specific viral strains .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that G331-0117 exhibited significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis
MechanismModulation of signaling pathways

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate?

  • Methodological Answer : A two-step synthesis is typically employed. First, condensation of ethyl acetoacetate with substituted benzaldehydes and s-methylisourea forms intermediate dihydropyrimidine carboxylates. Subsequent functionalization via alkylation or coupling reactions introduces the benzimidazole and carbamoylphenyl moieties. Flash chromatography (silica gel, EtOAc/cyclohexane) is used for purification, as described in analogous protocols for ethyl pyrimidine carboxylates .

Q. How is thin-layer chromatography (TLC) utilized to monitor the synthesis of this compound?

  • Methodological Answer : TLC tracks reaction progress by spotting aliquots on silica plates. A solvent system (e.g., EtOAc:hexane = 1:1) resolves starting materials and products. UV visualization or iodine staining identifies unreacted precursors. For example, TLC confirmed complete consumption of ethyl 2-chloro-2-oxoacetate in a similar triazole carboxylate synthesis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and regioselectivity. Aromatic protons appear in the δ 7.0–8.5 ppm range, while ethoxy groups resonate near δ 1.3–1.5 ppm (triplet) and δ 4.2–4.4 ppm (quartet).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) determines exact mass (e.g., calculated 425.1739 for C26_{26}H23_{23}N3_{3}O3_3) to verify molecular formula .

Q. How is purity assessed during synthesis?

  • Methodological Answer : Purity is confirmed via:

  • Elemental Analysis : Matches theoretical C/H/N/O percentages.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies impurities.
  • Melting Point : Sharp melting range (<2°C deviation) indicates homogeneity, as applied to structurally related benzimidazole derivatives .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved using SHELX software?

  • Methodological Answer : X-ray diffraction data are processed via SHELXTL or SHELXL. Key steps include:

  • Data Integration : Use SAINT or similar programs to index reflections.
  • Structure Solution : SHELXD or direct methods locate heavy atoms.
  • Refinement : SHELXL refines positional and thermal parameters, with hydrogen atoms added geometrically. Twinning or disorder is modeled using PART or ISOR commands. Validation with PLATON ensures geometric accuracy .

Q. What computational approaches analyze the conformational flexibility of the benzimidazole core?

  • Methodological Answer : Cremer-Pople puckering coordinates quantify non-planarity in the benzimidazole ring. Displacements perpendicular to the mean plane are expressed as amplitude (q) and phase (φ) parameters. For example, q > 0.5 Å indicates significant puckering, as observed in similar bicyclic systems .

Q. How are crystallographic data validated to ensure structural reliability?

  • Methodological Answer : The IUCr’s checkCIF tool evaluates:

  • ADP Ratios : Anisotropic displacement parameters (e.g., max/min Ueq_{eq} ratio < 5).
  • Bond Lengths/ Angles : Deviations from expected values (e.g., C–C bonds within 1.45–1.55 Å).
  • R-Factors : R1_1 < 0.05 for high-resolution data. Suspected twinning is flagged via Rint_{int} > 0.12 .

Q. How can researchers address contradictions in structural data between SHELX and other refinement tools?

  • Methodological Answer : Cross-validate with alternative software (e.g., OLEX2 or Phenix). For instance:

  • Density Maps : Compare residual electron density peaks (e.g., >1 eÅ3^{-3}) after refinement.
  • Restraints : Apply SIMU/DELU in SHELXL to stabilize disordered regions.
  • Benchmarking : Use test datasets (e.g., small-molecule CSD entries) to assess refinement biases .

Q. What experimental phasing strategies are suitable for resolving ambiguous electron density in X-ray studies?

  • Methodological Answer : For heavy-atom derivatives:

  • SAD/MAD : Collect multi-wavelength data near absorption edges (e.g., Br in bromophenyl analogs).
  • Molecular Replacement : Use homologs (e.g., PDB 4XYZ) as search models.
  • Pipeline Integration : SHELXC/D/E automates substructure determination and phase extension, leveraging high-throughput pipelines for macromolecular analogs .

Notes

  • Methodological Focus : Answers emphasize reproducible protocols over definitions.
  • Advanced Tools : Includes SHELX, Cremer-Pople analysis, and checkCIF for rigorous validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.